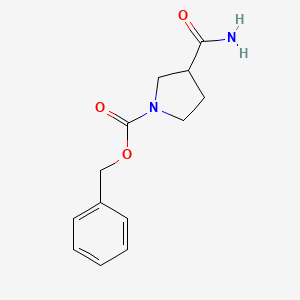

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is also known by its IUPAC name, benzyl 3-(aminocarbonyl)-1-pyrrolidinecarboxylate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of benzyl 3-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of 3-carbamoylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzyl 3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or alcohols replace the existing substituent.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

Benzyl 3-carbamoylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Benzyl 3-carbamoylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Benzyl 3-carbamoylpyrrolidine-2-carboxylate: This compound has a similar structure but differs in the position of the carbamoyl group.

Benzyl 3-carbamoylpyrrolidine-4-carboxylate: Another structural isomer with the carbamoyl group at a different position.

Benzyl 3-carbamoylpyrrolidine-1-carboxamide: This compound has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carbamoyl group and a benzyl ester. Its molecular formula is C12H14N2O3, with a molecular weight of approximately 234.25 g/mol. The unique structural features contribute to its biological activity, particularly its ability to interact with various enzymatic targets.

The primary mechanism of action for this compound involves the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Potency Against Cholinesterases

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Benzyl (2S)-2-(2-chlorophenyl)carbamoyl-pyrrolidine-1-carboxylate | 46.35 | TBD | TBD |

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

- Cholinesterase Inhibition : Studies have shown that compounds similar to this compound possess moderate inhibitory effects against AChE and BChE, making them potential candidates for treating cognitive disorders .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may contribute to its therapeutic profile in neurodegenerative conditions.

- Anticancer Activity : Preliminary studies suggest that this compound may interact with gamma tubulin, indicating potential anticancer properties. Molecular docking studies have demonstrated its binding affinity to specific targets associated with tumor growth.

Study on Cholinesterase Inhibition

A comprehensive study evaluated the structure-inhibitory potency of various proline-based carbamates, including this compound. The results indicated that these compounds could effectively inhibit AChE activity, with some derivatives showing selectivity towards BChE . The study utilized comparative molecular surface analysis (CoMSA) and principal component analysis (PCA) to assess the electronic and steric properties influencing inhibitory activity.

Cytotoxicity Assessment

In vitro cytotoxicity testing using human monocytic leukemia THP-1 cell lines revealed that the compounds exhibited insignificant toxicity at therapeutic concentrations. This finding supports their potential use in clinical applications without significant adverse effects .

Properties

IUPAC Name |

benzyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.